Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoroethoxy group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. . The reaction conditions often require careful adjustment to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. Computational studies have provided insights into the electronic structure and binding interactions of this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazolo[1,5-A]pyridine-3-carboxylate: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
6-Bromo-2((phenylthio)methyl)imidazo[1,5-A]pyridine-3-carboxylate: Contains a bromine atom and a phenylthio group, leading to distinct reactivity and applications.
Uniqueness
Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the difluoroethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12F2N2O3 |
---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-5-15-16-6-8(3-4-10(9)16)19-7-11(13)14/h3-6,11H,2,7H2,1H3 |
InChI Key |
QKEHXQLSRKZEON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OCC(F)F |
Origin of Product |
United States |
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